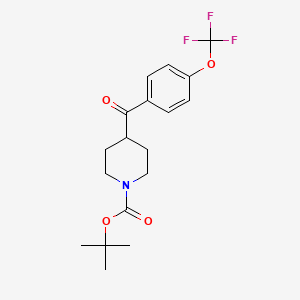

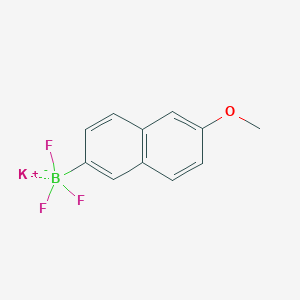

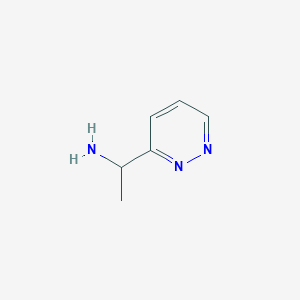

1-Benzofuran-7-yl-3-methyl-piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzofuran compounds are a class of compounds that are ubiquitous in nature. They have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The heterocyclic compound having a benzofuran ring as a core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .

Synthesis Analysis

Benzofuran compounds can be synthesized using various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the construction of a benzofuran ring by proton quantum tunneling . A series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis .Molecular Structure Analysis

The chemical structure of benzofuran compounds is composed of fused benzene and furan rings . The structure of “1-Benzofuran-7-yl-3-methyl-piperazine” specifically would include a benzofuran ring attached to a piperazine ring via a methylene bridge.Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions. For instance, a benzofuran ring can be constructed by a unique free radical cyclization cascade . Another method involves the construction of a benzofuran ring by proton quantum tunneling .Applications De Recherche Scientifique

DNA Interaction and Cellular Applications

Benzofuran and piperazine derivatives have been investigated for their interactions with DNA and potential applications in cellular biology. For example, Hoechst 33258, a bis-benzimidazole derivative with a piperazine group, binds strongly to the minor groove of double-stranded B-DNA, highlighting the relevance of such structures in developing fluorescent DNA stains and radioprotectors. This indicates the potential of benzofuran and piperazine derivatives in cellular biology, chromosome analysis, and as a basis for rational drug design (Issar & Kakkar, 2013).

Antimicrobial and Anti-tuberculosis Activity

Piperazine scaffolds, often included in benzofuran derivatives, have shown significant anti-mycobacterial activity. Research has identified these scaffolds as critical components in developing potent molecules against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This suggests the role of "1-Benzofuran-7-yl-3-methyl-piperazine" derivatives in addressing antimicrobial resistance and developing new anti-TB molecules (Girase et al., 2020).

Therapeutic Applications and Drug Design

The structural features of piperazine derivatives have been extensively explored for various therapeutic uses, including antipsychotic, antihistamine, and anticancer activities. The flexibility of the piperazine scaffold in drug design is significant, as slight modifications can lead to compounds with diverse medicinal potential. This versatility underscores the potential applications of "this compound" in creating new therapeutic agents (Rathi et al., 2016).

Benzofuran Derivatives in Drug Development

Benzofuran compounds are known for their strong biological activities, such as anti-tumor, antibacterial, and anti-viral effects. The presence of benzofuran in natural and synthetic compounds underscores its importance in drug development, suggesting that derivatives of "this compound" could serve as natural drug lead compounds with potential therapeutic applications (Miao et al., 2019).

Mécanisme D'action

Target of Action

1-Benzofuran-7-yl-3-methyl-piperazine is a derivative of benzofuran, a class of compounds that are ubiquitous in nature . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The primary targets of these compounds are often cancer cells, where they exhibit significant cell growth inhibitory effects .

Mode of Action

Benzofuran derivatives have been shown to interact with their targets, often cancer cells, resulting in significant cell growth inhibitory effects . The compound’s interaction with its targets leads to changes in the cell’s normal functions, often resulting in cell death .

Biochemical Pathways

Benzofuran derivatives affect various biochemical pathwaysBenzofuran derivatives have been shown to affect pathways related to cell growth and proliferation, leading to their anti-tumor effects .

Pharmacokinetics

The compound’s molecular weight of 21627894 suggests that it may have good bioavailability.

Result of Action

The result of the action of this compound is the inhibition of cell growth. For example, some substituted benzofurans have been found to have significant cell growth inhibitory effects, with inhibition rates varying across different types of cancer cells .

Safety and Hazards

The safety data sheet for 1-Methylpiperazine, a related compound, indicates that it is a flammable liquid and vapor. It can cause severe skin burns and eye damage, may cause respiratory irritation, and may cause an allergic skin reaction. It is harmful if swallowed, in contact with skin, or if inhaled .

Orientations Futures

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . They have potential applications in many aspects, especially as anticancer agents . Therefore, future research could focus on exploring the biological activities of “1-Benzofuran-7-yl-3-methyl-piperazine” and its potential applications in medicine.

Propriétés

IUPAC Name |

(3S)-1-(1-benzofuran-7-yl)-3-methylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-10-9-15(7-6-14-10)12-4-2-3-11-5-8-16-13(11)12/h2-5,8,10,14H,6-7,9H2,1H3/t10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSZBUIKPGYWRPJ-JTQLQIEISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2=CC=CC3=C2OC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CCN1)C2=CC=CC3=C2OC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-Chloro-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6332954.png)

![4-{2-Oxo-2-[N'-(pyridine-4-carbonyl)-hydrazino]-ethoxy}-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B6332973.png)

![4,7-Dibromobenzo[d]thiazole](/img/structure/B6333022.png)